molecular formula C8H11ClN2 B1429724 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride CAS No. 1338707-67-7

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Katalognummer: B1429724
CAS-Nummer: 1338707-67-7
Molekulargewicht: 170.64 g/mol
InChI-Schlüssel: SVWMZQMWBCSRFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .


Synthesis Analysis

The synthesis of this compound involves various strategies. For instance, one method involves the catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis Improvements

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride has been explored for its potential as a conformationally-restricted analog of pharmacologically active structures. Dow and Schneider (2001) reported an improved synthesis method for this compound, highlighting its significance in pharmacological research (Dow & Schneider, 2001).

Chemical Reactivity and Derivatives

The reactivity of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives has been a subject of research. Sirakanyan et al. (2014) studied its interaction with nucleophiles, leading to the creation of mono- and di-amino-substituted derivatives. This work contributes to understanding its chemical properties and potential applications in synthetic chemistry (Sirakanyan et al., 2014).

Acetylcholinesterase Inhibition

Research has also been conducted on derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine as inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. Vanlaer et al. (2009) synthesized and evaluated these derivatives, providing insights into their potential therapeutic applications (Vanlaer et al., 2009).

Synthesis and Library Construction

Zhou et al. (2007, 2008) have contributed significantly to the efficient synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, enabling the creation of a diverse collection of these compounds. Their work has implications for library synthesis and screening for various biological activities, including antituberculosis applications (Zhou et al., 2007) (Zhou et al., 2008).

Multicomponent Synthesis

Fayol and Zhu (2005, 2006) explored multicomponent synthesis involving 5,6,7,8-tetrahydro-1,7-naphthyridine, leading to the creation of tricyclic compounds and providing structural diversity. This research expands the possibilities for synthesizing complex molecular structures using 5,6,7,8-tetrahydro-1,7-naphthyridine as a scaffold (Fayol & Zhu, 2005) (Fayol & Zhu, 2006).

Enantioselective Synthesis

Tsuruoka et al. (2020) developed an asymmetric synthesis of the tetrahydronaphthyridine scaffold, showing potential for pharmaceutical applications, specifically as a Retinoid-Related Orphan Receptor γt inverse agonist. This research highlights the importance of stereoselectivity in the synthesis of biologically active compounds (Tsuruoka et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 5,6,7,8-tetrahydro-1,6-naphthyridine HCl, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions for 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride could involve further exploration of its synthesis, reactivity, and applications. Given its pharmacological activity, there may be potential for its use in the treatment of various diseases .

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMZQMWBCSRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856830
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338707-67-7
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A methanolic solution (25 mL) of 7-Benzyl-5,6,7,8-tetrahydro-[1,7]naphthyridine (J. Het. Chem. 2001, 38, 535) (1.5 g, 6.69 mmol) was degassed with argon for 20 min followed by the addition of 4N HCl in dioxane (2 mL) and Pd/C (300 mg, 20 wt %) and stirred under 50 psi hydrogen pressure at room temperature for 24 h. After completion of the reaction the mixture was filtered on a short pad of celite and washed with methanol (4×25 mL). The filtrate was evaporated to dryness in vacuo and crystallized from methanol to afford the title compound as yellowish solid in 65% yield (calculated as 2HCl salt), 900 mg.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.